1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol
Overview
Description
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol typically involves the reaction of 4-methyl-2-(propan-2-yl)-1,3-thiazole with an appropriate ethan-1-ol derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications .
Chemical Reactions Analysis
Types of Reactions
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; reactions often require catalysts or specific solvents.
Major Products
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted thiazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic heterocyclic compound with a similar ring structure but lacking the ethan-1-ol substituent.
4-Methylthiazole: Similar to the target compound but without the propan-2-yl group.
2-Isopropylthiazole: Contains the isopropyl group but differs in the position of substituents.
Uniqueness
1-[4-Methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-ol is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-5(2)9-10-6(3)8(12-9)7(4)11/h5,7,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELXURPRECQBSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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